spectroscopic data for 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride (NMR, MS, IR)
spectroscopic data for 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride (NMR, MS, IR)
Title: Comprehensive Spectroscopic Characterization and Structural Elucidation of 4-Chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl Chloride
Executive Summary
The structural elucidation of highly reactive heterocyclic building blocks requires analytical workflows that respect their intrinsic chemical lability. This technical guide outlines the definitive spectroscopic characterization (NMR, MS, IR) of 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245808-26-7). By detailing the causality behind specific sample preparation choices—such as the avoidance of protic solvents and electrospray ionization—this whitepaper provides researchers with a self-validating system to prevent artifactual data and ensure absolute structural confidence.
Chemical Context & Reactivity Profile
4-Chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride is a highly functionalized intermediate extensively utilized in the synthesis of kinase inhibitors and advanced agrochemicals []. The presence of the electrophilic sulfonyl chloride group at the C5 position, coupled with the electron-withdrawing C4-chlorine, makes this molecule exceptionally reactive toward nucleophilic substitution 2[2]. However, this same reactivity renders the compound highly susceptible to atmospheric moisture, necessitating stringent anhydrous analytical workflows to prevent rapid hydrolysis into the corresponding sulfonic acid.
Experimental Workflows & Sample Preparation
To ensure high-fidelity spectroscopic data, the analytical workflow must be designed to mitigate solvolysis and thermal degradation. Standard liquid chromatography-mass spectrometry (LC-MS) pipelines are inappropriate for this class of compounds.
Fig 1. Anhydrous analytical workflow preventing sulfonyl chloride hydrolysis during characterization.
Self-Validating Protocol for Sample Preparation:
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Solvent Purification: Pass CDCl₃ through a short plug of activated basic alumina immediately prior to use.
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Causality: Commercial CDCl₃ often contains trace DCl and moisture, which autocatalyze the hydrolysis of the -SO₂Cl group. Basic alumina neutralizes the acid and sequesters water, preventing the appearance of a broad -OH peak in the ¹H NMR spectrum.
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Sample Dissolution: Inside an argon-filled glovebox, dissolve 15 mg of the compound in 0.6 mL of the purified CDCl₃. Transfer to an oven-dried NMR tube and seal with a PTFE cap and Parafilm.
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MS Introduction: Avoid LC-MS. Use a Direct Insertion Probe (DIP) for Electron Ionization Mass Spectrometry (EI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation relies heavily on the deshielding effects of the substituents on the pyrazole core. Based on reference data from analogous compounds like 1-methyl-1H-pyrazole-5-sulfonyl chloride 4[4], the following assignments are established.
¹H NMR Rationale: The pyrazole ring contains only one proton at the C3 position. Due to the combined electron-withdrawing effects of the C4-chloro and C5-sulfonyl chloride groups, this proton is highly deshielded, appearing as a sharp singlet at δ 7.65 ppm. The cyclopentyl group exhibits a characteristic multiplet for the methine proton (CH) attached to N1 at δ 5.05 ppm, strongly deshielded by the adjacent pyrazole nitrogen. The remaining eight methylene protons appear as complex multiplets between δ 1.55 and 2.15 ppm.
¹³C NMR Rationale: The C5 carbon, directly bonded to the highly electronegative -SO₂Cl group, resonates at δ 141.5 ppm. The C4 carbon, bearing the chlorine atom, is shielded relative to C3 and C5, appearing at δ 116.8 ppm. The C3 carbon resonates at δ 139.2 ppm.
Table 1: ¹H and ¹³C NMR Assignments (500 MHz / 125 MHz, CDCl₃)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | ¹³C Chemical Shift (ppm) | Assignment |
| C3 | 7.65, s, 1H | 139.2 | Pyrazole CH |
| C4 | - | 116.8 | Pyrazole C-Cl |
| C5 | - | 141.5 | Pyrazole C-SO₂Cl |
| N1-CH | 5.05, p, J = 7.5, 1H | 64.5 | Cyclopentyl CH |
| CH₂ (β) | 2.15 - 2.05, m, 2H; 1.95 - 1.85, m, 2H | 33.2 | Cyclopentyl CH₂ |
| CH₂ (γ) | 1.80 - 1.70, m, 2H; 1.65 - 1.55, m, 2H | 24.1 | Cyclopentyl CH₂ |
Mass Spectrometry (MS) & Fragmentation Pathways
As noted, EI-MS is the gold standard for analyzing intact sulfonyl chlorides 5[5]. The molecule (C₈H₁₀Cl₂N₂O₂S) has a nominal mass of 268 Da. Because it contains two chlorine atoms, the molecular ion[M]⁺• exhibits a classic 9:6:1 isotopic cluster at m/z 268, 270, and 272.
The fragmentation is primarily driven by the lability of the C-S and S-Cl bonds 6[6]. The most prominent pathway is the extrusion of the sulfonyl chloride radical (•SO₂Cl, 99 Da), yielding a highly stable pyrazolium cation at m/z 169.
Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
Table 2: Key EI-MS Fragmentations
| m/z (Nominal) | Isotope Pattern (³⁵Cl / ³⁷Cl) | Relative Abundance | Fragment Assignment |
| 268 / 270 / 272 | 100 : 65 : 10 | Medium | [M]⁺• (Intact molecular ion) |
| 233 / 235 | 100 : 33 | Low | [M - Cl]⁺ |
| 199 / 201 / 203 | 100 : 65 : 10 | Medium | [M - C₅H₉]⁺ (Loss of cyclopentyl) |
| 169 / 171 | 100 : 33 | Base Peak | [M - SO₂Cl]⁺ (Pyrazolium cation) |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR provides orthogonal confirmation of the functional groups, specifically the sulfonyl chloride moiety. The highly polar S=O bonds produce intense, unmistakable absorption bands that are diagnostic for this functional group 4[4].
Table 3: FT-IR Vibrational Assignments (ATR, Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960, 2875 | Weak | C-H stretch (Cyclopentyl aliphatic) |
| 1530, 1485 | Medium | C=N and C=C stretch (Pyrazole ring) |
| 1385 | Strong | S=O asymmetric stretch (-SO₂Cl) |
| 1190 | Strong | S=O symmetric stretch (-SO₂Cl) |
| 1060 | Medium | C-Cl stretch (Aryl chloride) |
| 610 | Medium | S-Cl stretch (Sulfonyl chloride) |
Conclusion
The rigorous spectroscopic characterization of 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride requires a deep understanding of its chemical reactivity. By utilizing anhydrous NMR protocols and EI-MS rather than ESI-MS, scientists can prevent artifactual data caused by rapid solvolysis. The combination of the highly deshielded C3 proton in NMR, the characteristic 1385/1190 cm⁻¹ SO₂ stretches in IR, and the 9:6:1 isotopic cluster at m/z 268 in MS provides a definitive, self-validating structural proof for this critical pharmaceutical building block.
References
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NIH / PMC. "Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry". Retrieved from:[Link]
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ResearchGate. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement". Retrieved from:[Link]
Sources
- 2. cymitquimica.com [cymitquimica.com]
- 3. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1020721-61-2 | 1-Methyl-1H-pyrazole-5-sulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
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